molecular formula C8H4Cl2N2S B12806347 2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile CAS No. 35147-98-9

2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile

Cat. No.: B12806347
CAS No.: 35147-98-9
M. Wt: 231.10 g/mol
InChI Key: XJWDFLPMSMWFHP-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H4Cl2N2S It is a derivative of thiene, a sulfur-containing heterocycle, and is characterized by the presence of two acetonitrile groups attached to the thiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile typically involves the reaction of 2,5-dichlorothiophene with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, facilitating its nucleophilic attack on the thiene ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other functional groups.

    Substitution: The chlorine atoms on the thiene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a suitable base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted thiene derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the nitrile groups and the thiene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2,5-Dibromothiene-3,4-diyl)diacetonitrile: Similar structure but with bromine atoms instead of chlorine.

    2,2’-(2,5-Difluorothiene-3,4-diyl)diacetonitrile: Fluorine atoms replace the chlorine atoms.

    2,2’-(2,5-Dimethylthiene-3,4-diyl)diacetonitrile: Methyl groups instead of chlorine atoms.

Uniqueness

2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it undergoes

Properties

CAS No.

35147-98-9

Molecular Formula

C8H4Cl2N2S

Molecular Weight

231.10 g/mol

IUPAC Name

2-[2,5-dichloro-4-(cyanomethyl)thiophen-3-yl]acetonitrile

InChI

InChI=1S/C8H4Cl2N2S/c9-7-5(1-3-11)6(2-4-12)8(10)13-7/h1-2H2

InChI Key

XJWDFLPMSMWFHP-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=C(SC(=C1CC#N)Cl)Cl

Origin of Product

United States

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